molecular formula C24H25N3O5S2 B12487599 2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide

2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide

Cat. No.: B12487599
M. Wt: 499.6 g/mol
InChI Key: MLURQHRUOIMIRJ-UHFFFAOYSA-N
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Description

2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group, a piperazine ring, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methylbenzenesulfonyl chloride with N-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpiperazine derivatives: These compounds share the piperazine ring and phenyl groups, exhibiting similar biological activities.

    Sulfonamide derivatives: Compounds with sulfonamide groups, such as sulfanilamide, have comparable chemical properties and applications.

Uniqueness

2-methyl-N-phenyl-5-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25N3O5S2

Molecular Weight

499.6 g/mol

IUPAC Name

5-[4-(benzenesulfonyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C24H25N3O5S2/c1-19-12-13-20(18-23(19)33(29,30)25-21-8-4-2-5-9-21)24(28)26-14-16-27(17-15-26)34(31,32)22-10-6-3-7-11-22/h2-13,18,25H,14-17H2,1H3

InChI Key

MLURQHRUOIMIRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4

Origin of Product

United States

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